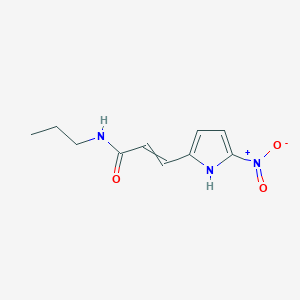
3-(5-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide is a chemical compound that features a nitro-substituted pyrrole ring attached to a propylprop-2-enamide group
Preparation Methods
The synthesis of 3-(5-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide typically involves the nitration of a pyrrole derivative followed by the introduction of the propylprop-2-enamide group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the pyrrole ring. Industrial production methods may involve large-scale nitration processes followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
3-(5-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-(5-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide can be compared with other nitro-substituted pyrrole derivatives. Similar compounds include:
3-(5-Nitro-1H-pyrrol-2-YL)-3-oxo-2-(pyridin-3-yl)propanenitrile: This compound has a similar nitro-pyrrole structure but with different substituents.
3-[(5-Nitro-1H-pyrrol-2-yl)carbonyl]-1,3-thiazolidine-4-carboxylic acid: Another nitro-pyrrole derivative with distinct functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
62427-38-7 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-(5-nitro-1H-pyrrol-2-yl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C10H13N3O3/c1-2-7-11-10(14)6-4-8-3-5-9(12-8)13(15)16/h3-6,12H,2,7H2,1H3,(H,11,14) |
InChI Key |
RCKVNWPIOZHILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C=CC1=CC=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















